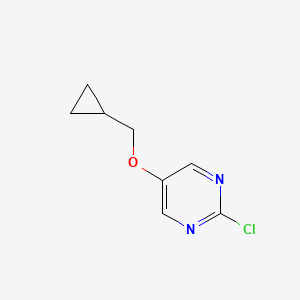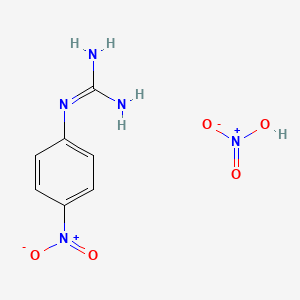![molecular formula C56H102O2S2Sn2 B595911 [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1320201-22-6](/img/structure/B595911.png)
[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Vue d'ensemble
Description
[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. This compound is characterized by its unique structure, which includes two trimethylstannyl groups and long alkyl chains. It is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
Mécanisme D'action
Target of Action
It is known to be used in the field of organic photovoltaic devices , suggesting its role in light absorption and energy conversion.
Mode of Action
The compound’s mode of action is primarily through its interaction with light. As a component of organic photovoltaic devices, it absorbs light and facilitates the generation of excitons (electron-hole pairs). These excitons are then separated and transported to generate electric current .
Biochemical Pathways
Instead, it plays a role in the physical process of light absorption and energy conversion in organic photovoltaic devices .
Result of Action
The result of the compound’s action is the generation of electric current in organic photovoltaic devices. By absorbing light and facilitating the creation and transport of excitons, it contributes to the conversion of light energy into electrical energy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps. The process begins with the preparation of the thieno2,3-fbenzothiol core, followed by the introduction of the octyldodecoxy groups through etherification reactions. The final step involves the stannylation of the compound using trimethyltin chloride under specific conditions, such as the presence of a palladium catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used as a building block for the synthesis of more complex organotin compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
The compound’s potential biological applications are still under investigation. Preliminary studies suggest that it may have antimicrobial properties, making it a candidate for further research in medicinal chemistry.
Medicine
In medicine, the compound’s organotin moiety is of interest due to its potential use in anticancer therapies. Organotin compounds have been shown to exhibit cytotoxic effects against certain cancer cell lines, and this compound could be a promising candidate for drug development.
Industry
In the industrial sector, [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties enhance the performance and efficiency of these devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-dimethylstannane : Similar structure but with dimethylstannyl groups instead of trimethylstannyl groups.
- [4,8-bis(2-octyldodecoxy)-2-trimethylsilylthieno2,3-fbenzothiol-6-yl]-trimethylsilyl : Similar structure but with trimethylsilyl groups instead of trimethylstannyl groups.
Uniqueness
The uniqueness of [4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its dual trimethylstannyl groups, which enhance its reactivity and electronic properties. This makes it particularly valuable in the development of advanced materials and electronic devices.
Propriétés
IUPAC Name |
[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84O2S2.6CH3.2Sn/c1-5-9-13-17-21-23-27-31-35-43(33-29-25-19-15-11-7-3)41-51-47-45-37-39-54-50(45)48(46-38-40-53-49(46)47)52-42-44(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2;;;;;;;;/h37-38,43-44H,5-36,41-42H2,1-4H3;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZENTBKKKXIGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCCCCCC)CCCCCCCCCC)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H102O2S2Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112670 | |
| Record name | 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320201-22-6 | |
| Record name | 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1320201-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[4,8-Bis[(2-octyldodecyl)oxy]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {2,8-bis[(2-octyldodecyl)oxy]-11-(trimethylstannyl)-4,10-dithiatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}trimethylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene in materials science?
A1: 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene serves as a crucial building block in synthesizing donor-acceptor conjugated polymers [, ]. The compound's structure, featuring a benzodithiophene core with long alkyl chains and reactive trimethylstannyl groups, makes it ideal for Stille cross-coupling reactions. This allows researchers to create polymers with desirable properties for applications like electrochromic devices.
Q2: How does the structure of the synthesized polymers influence their electrochromic properties?
A2: The electrochromic properties of the resulting polymers are directly linked to their donor-acceptor structure, which is influenced by the 2,6-Bis(trimethylstannyl)-4,8-bis[(2-n-octyldodecyl)oxy]benzo[1,2-b:4,5-b']dithiophene building block.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)



![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)





